Trichlorotris(pyridine)iridium(III)
Overview
Description
Trichlorotris(pyridine)iridium(III) is a coordination compound with the chemical formula C15H15Cl3IrN3. It consists of an iridium center coordinated to three chloride ions and three pyridine ligands. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichlorotris(pyridine)iridium(III) can be synthesized through the reaction of iridium trichloride hydrate with pyridine in an appropriate solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete coordination of the pyridine ligands to the iridium center. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for Trichlorotris(pyridine)iridium(III) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process may involve larger-scale reactors and more efficient purification techniques to produce the compound in bulk quantities for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trichlorotris(pyridine)iridium(III) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The iridium center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Coordination Reactions: The pyridine ligands can be replaced by other nitrogen-containing ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in reactions with Trichlorotris(pyridine)iridium(III) include phosphines, amines, and other nitrogen-containing ligands. Reaction conditions often involve heating, the use of inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving Trichlorotris(pyridine)iridium(III) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated iridium complexes, while coordination reactions with other ligands can produce a variety of new iridium-based compounds .
Scientific Research Applications
Trichlorotris(pyridine)iridium(III) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other iridium complexes and as a catalyst in various chemical reactions.
Biology: The compound’s unique coordination properties make it useful in studying biological systems and interactions with biomolecules.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with cellular components and induce cell death.
Industry: It is employed in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which Trichlorotris(pyridine)iridium(III) exerts its effects involves coordination to target molecules, altering their structure and function. In biological systems, the compound can interact with proteins, DNA, and other cellular components, leading to changes in cellular processes and potentially inducing cell death. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridine)iridium(III): Another iridium complex with similar coordination properties but different ligands.
Cyclometalated Iridium(III) Complexes: These complexes have different ligand environments and are known for their luminescence and photostability.
Iridium(III) Chloride Hydrate: A simpler iridium compound used as a precursor for synthesizing more complex iridium-based compounds.
Uniqueness
Trichlorotris(pyridine)iridium(III) is unique due to its specific combination of chloride and pyridine ligands, which confer distinct reactivity and coordination properties. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for scientific research .
Properties
IUPAC Name |
pyridine;trichloroiridium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5N.3ClH.Ir/c3*1-2-4-6-5-3-1;;;;/h3*1-5H;3*1H;/q;;;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRENBVDGVUKRKC-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ir](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl3IrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13927-98-5 | |
Record name | (OC-6-22)-Trichlorotris(pyridine)iridium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13927-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40421997 | |
Record name | Trichlorotris(pyridine)iridium(III) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15617-27-3 | |
Record name | Trichlorotris(pyridine)iridium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15617-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorotris(pyridine)iridium(III) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40421997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorotris(pyridine)iridium(III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.